Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Beschreibung
Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₆BrClO₄, molecular weight: 423.69 g/mol) is a substituted benzofuran derivative characterized by a bromine atom at the C6 position, a 3-chlorobenzyloxy group at C5, and an ethyl ester at C3 of the benzofuran core. Its synthesis likely follows methodologies similar to those described for analogous structures, such as halogenation and etherification of hydroxy-substituted benzofuran precursors, as outlined in .
Eigenschaften
IUPAC Name |
ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-5-4-6-13(21)7-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXREHHBPZPZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)Cl)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzofuran class and features a bromine atom, a methoxy group, and a carboxylate moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C16H15BrClO3
- CAS Number : Not specified in the available literature.
The biological activity of Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of potassium channels, which play a crucial role in cellular excitability and signaling pathways .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have shown promising results:
- Antibacterial Activity : The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests indicated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It also demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values reported between 56.74 to 222.31 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups, such as the methoxy and chloro substituents, enhances the biological activity of the compound. The SAR analysis suggests that modifications in the benzofuran scaffold can lead to improved efficacy against microbial strains .
Case Studies
Several studies have been conducted to evaluate the biological effects of Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate:
-
Study on Antimicrobial Efficacy :
- A study focused on synthesizing derivatives of benzofuran compounds showed that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The compound was tested against various pathogens, yielding notable antibacterial and antifungal activity .
- Pharmacological Evaluation :
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties:
- Antibacterial Activity : The compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : It exhibited antifungal properties against pathogens like Candida albicans and Fusarium oxysporum, with MIC values reported between 56.74 to 222.31 µM.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship indicate that specific functional groups enhance the biological activity of the compound. The presence of halogen substituents (bromine and chlorine) appears to improve efficacy against microbial strains, suggesting that modifications in the benzofuran scaffold can lead to increased potency.
Case Studies
Several studies have evaluated the biological effects of Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate:
-
Antimicrobial Efficacy Study :
- A study focused on synthesizing derivatives of benzofuran compounds demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.
-
Pharmacological Evaluation :
- Investigations into the pharmacological properties of this compound revealed its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Position Effects: The position of halogens on the aryloxy group (e.g., 3-chloro vs. 4-chloro in vs. ) alters steric and electronic properties.
- Biological Activity Trends: Brominated benzofurans generally exhibit lower cytotoxicity compared to non-brominated precursors but retain or enhance antimicrobial activity. For example, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (compound 4 in ) showed significant cytotoxicity against cancer cells, while its derivative with a diethylaminoethoxy group (compound 5) demonstrated antifungal activity .
- Impact of Extended Side Chains : Compounds with bulkier substituents (e.g., 2-oxoethoxy in or dichlorophenyl in ) may exhibit reduced solubility but improved target affinity due to enhanced hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The XLogP3 values of analogs range from 5.7 () to 6.4 (), indicating moderate to high lipophilicity, which correlates with membrane permeability but may limit aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
